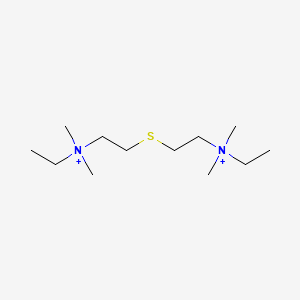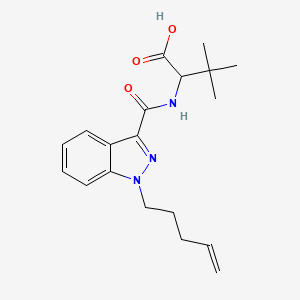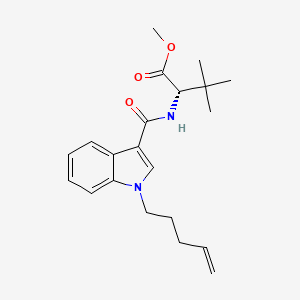
MDMB-4en-PICA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of MDMB-4en-PICA involves several steps, including the preparation of the indole core and the subsequent attachment of the carboxamido and butanoate groups. The synthetic route typically involves the following steps:
Preparation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of the Carboxamido Group: The carboxamido group is introduced through an amide coupling reaction.
Attachment of the Butanoate Group: The butanoate group is attached through esterification reactions.
Análisis De Reacciones Químicas
MDMB-4en-PICA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yl group.
Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
N-Dealkylation: The compound can undergo N-dealkylation reactions, leading to the removal of the pent-4-en-1-yl group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), acidic or basic hydrolysis conditions, and dealkylating agents (e.g., hydrogen peroxide).
Aplicaciones Científicas De Investigación
MDMB-4en-PICA has several scientific research applications, including:
Mecanismo De Acción
MDMB-4en-PICA exerts its effects by interacting with cannabinoid receptors, primarily CB1 and CB2. The activation of these receptors leads to various pharmacological effects, including psychoactive effects similar to those of THC. The compound acts as a potent agonist of the CB1 receptor, leading to the recruitment of β-arrestin 2 and subsequent signaling pathways .
Comparación Con Compuestos Similares
MDMB-4en-PICA is structurally similar to other synthetic cannabinoids, such as MDMB-4en-PINACA and MDMB-3en-BINACA. These compounds share similar core structures but differ in their side chains and functional groups . The unique feature of this compound is the presence of the pent-4-en-1-yl group, which distinguishes it from other synthetic cannabinoids .
Similar compounds include:
MDMB-4en-PINACA: Similar structure but with different side chains.
MDMB-3en-BINACA: Similar core structure with variations in the functional groups.
5F-MDMB-PICA: Contains a fluorine atom in the side chain.
Propiedades
Número CAS |
2659308-32-2 |
|---|---|
Fórmula molecular |
C21H28N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
methyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H28N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h6,8-9,11-12,14,18H,1,7,10,13H2,2-5H3,(H,22,24)/t18-/m1/s1 |
Clave InChI |
DKAYJHYDQWJEBK-GOSISDBHSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
SMILES canónico |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



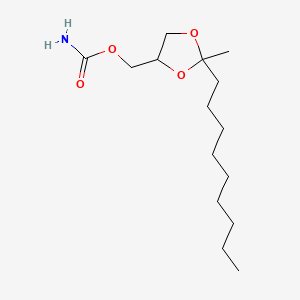

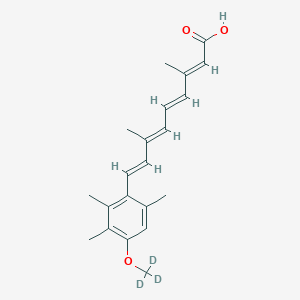

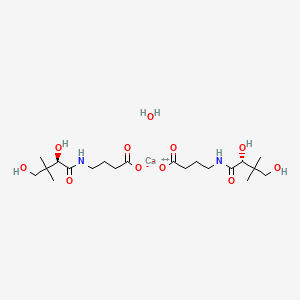

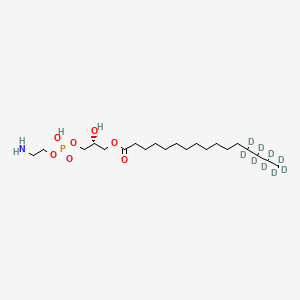
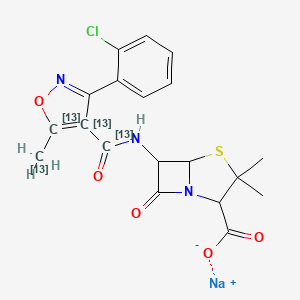
![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)

